molecular formula C20H20N2OS2 B2645621 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 941984-85-6

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No. B2645621
M. Wt: 368.51
InChI Key: VEPBKCONCIZXFM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

However, to understand the types of studies and the context in which similar compounds are used, here are a few examples from the search results:

  • Bioequivalence Studies :

    • A study investigated the bioequivalence of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, focusing on pharmacokinetic parameters. This indicates that similar compounds may be studied in terms of their formulation effectiveness and bioavailability (Annunziato & di Renzo, 1993).
  • Metabolic Studies :

    • Research on the absorption, metabolism, and excretion of a β3-adrenoceptor agonist for the treatment of overactive bladder involved detailed analysis of the metabolite profiles and primary metabolic reactions, suggesting similar in-depth metabolic studies can be conducted on related compounds (Takusagawa et al., 2012).
  • Drug Tolerance and Safety Studies :

    • A clinical study on the tolerance of a specific cephalosporin antibiotic evaluated numerous parameters, illustrating the importance of studying the safety and side effects of pharmaceutical compounds, although this is outside the specified requirements of excluding drug side effects (Züllich & Sack, 1979).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

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Please consult with a chemist or a relevant expert for detailed and accurate information.


properties

IUPAC Name

N-(3-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-14-6-8-16(9-7-14)12-24-20-22-18(13-25-20)11-19(23)21-17-5-3-4-15(2)10-17/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPBKCONCIZXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

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